2-Phenoxy-1,3-thiazole
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Overview
Description
2-Phenoxy-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenoxy group. Thiazoles are a class of azole heterocycles containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or iodine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazoles.
Scientific Research Applications
2-Phenoxy-1,3-thiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
2-Phenylthiazole: Investigated for its potential anticancer activities.
Uniqueness: 2-Phenoxy-1,3-thiazole stands out due to its phenoxy substitution, which imparts unique electronic and steric properties. This makes it a versatile compound with a wide range of applications in different fields .
Properties
CAS No. |
73120-22-6 |
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Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-phenoxy-1,3-thiazole |
InChI |
InChI=1S/C9H7NOS/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H |
InChI Key |
HKHXJOJUZSYKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CS2 |
Origin of Product |
United States |
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